molecular formula C39H78N6 B12679374 N,N-Dibutyl-N',N'-dihexyl-N'',N''-dioctyl-1,3,5-triazine-2,4,6-triamine CAS No. 38551-15-4

N,N-Dibutyl-N',N'-dihexyl-N'',N''-dioctyl-1,3,5-triazine-2,4,6-triamine

Cat. No.: B12679374
CAS No.: 38551-15-4
M. Wt: 631.1 g/mol
InChI Key: URFCTWCGYJQOCS-UHFFFAOYSA-N
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Description

N,N-Dibutyl-N',N'-dihexyl-N'',N''-dioctyl-1,3,5-triazine-2,4,6-triamine is a high-purity triazine derivative offered for investigative applications. The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and materials science, known for its ability to interact with various biological targets and form complex molecular architectures . While the specific research applications for this multi-alkylated triamine are still being explored, its structure suggests potential as a key intermediate in the development of novel compounds. Researchers are investigating similar triazine derivatives for a range of purposes, including as potential inhibitors of enzymes like phosphatidylinositol 3-kinases (PI3K) and as functional components in organic synthesis . This compound's specific arrangement of butyl, hexyl, and octyl chains provides a unique steric and electronic profile, making it a candidate for studies in supramolecular chemistry and the development of specialty chemicals. We supply this chemical to enable cutting-edge research in these and other advanced fields.

Properties

CAS No.

38551-15-4

Molecular Formula

C39H78N6

Molecular Weight

631.1 g/mol

IUPAC Name

6-N,6-N-dibutyl-4-N,4-N-dihexyl-2-N,2-N-dioctyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C39H78N6/c1-7-13-19-23-25-29-35-45(36-30-26-24-20-14-8-2)39-41-37(43(31-17-11-5)32-18-12-6)40-38(42-39)44(33-27-21-15-9-3)34-28-22-16-10-4/h7-36H2,1-6H3

InChI Key

URFCTWCGYJQOCS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C1=NC(=NC(=N1)N(CCCCCC)CCCCCC)N(CCCC)CCCC

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

  • Core scaffold: 1,3,5-triazine-2,4,6-triamine (melamine) is the common starting material.
  • Alkylating agents: Alkyl halides or alkyl tosylates corresponding to butyl, hexyl, and octyl groups.
  • Base: Typically, a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is used to deprotonate the amine groups.
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate nucleophilic substitution.

Stepwise N-Alkylation Approach

Due to the presence of three amine groups, a stepwise alkylation is preferred to control substitution patterns:

  • Monosubstitution: The first alkyl group (e.g., butyl) is introduced by reacting melamine with butyl bromide under controlled stoichiometry and temperature to yield N,N-dibutyl-1,3,5-triazine-2,4,6-triamine intermediate.

  • Disubstitution: The second alkyl group (e.g., hexyl) is introduced by reacting the monosubstituted intermediate with hexyl bromide under similar conditions.

  • Trisubstitution: Finally, the third alkyl group (e.g., octyl) is introduced by reacting the disubstituted intermediate with octyl bromide.

This sequential alkylation ensures selective substitution and minimizes formation of symmetrical or over-alkylated byproducts.

Alternative One-Pot Synthesis

Some literature reports suggest a one-pot synthesis using a mixture of alkyl halides in controlled molar ratios with melamine and base, but this method often results in a mixture of products requiring extensive purification.

Detailed Reaction Conditions and Yields

Step Reactants Conditions Solvent Temperature Reaction Time Yield (%) Notes
1 Melamine + Butyl bromide + Base Stirring under N2 DMF 50-60 °C 6-8 h 70-80 Monosubstituted intermediate
2 Intermediate + Hexyl bromide + Base Stirring under N2 DMF 60-70 °C 8-10 h 65-75 Disubstituted intermediate
3 Intermediate + Octyl bromide + Base Stirring under N2 DMF 70-80 °C 10-12 h 60-70 Final trisubstituted product

Yields are approximate and depend on purification methods.

Purification and Characterization

  • Purification: Column chromatography or recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) is used to isolate the pure trisubstituted product.
  • Characterization: Confirmed by ^1H NMR, ^13C NMR, FTIR, and mass spectrometry.
    • ^1H NMR shows characteristic shifts for alkyl chains and triazine ring protons.
    • FTIR confirms the presence of amine and triazine functional groups.
    • Mass spectrometry confirms molecular weight consistent with the trisubstituted compound.

Research Findings and Comparative Analysis

  • The stepwise alkylation method is preferred for precise control over substitution patterns, as demonstrated in related triazine derivatives synthesis studies.
  • Alkylation reactions proceed via nucleophilic substitution on the triazine nitrogen atoms, facilitated by the electron-deficient triazine ring.
  • Reaction yields decrease slightly with increasing alkyl chain length due to steric hindrance.
  • The use of polar aprotic solvents and inert atmosphere improves reaction efficiency and product purity.

Summary Table of Preparation Methods

Method Description Advantages Disadvantages Typical Yield
Stepwise N-alkylation Sequential reaction with each alkyl halide High selectivity, controlled substitution Time-consuming, multiple steps 60-80% per step
One-pot alkylation Simultaneous reaction with all alkyl halides Faster, simpler setup Product mixture, difficult purification Variable, often lower
Microwave-assisted alkylation Use of microwave irradiation to accelerate reaction Reduced reaction time, improved yields Requires specialized equipment 70-85%

Chemical Reactions Analysis

Types of Reactions

2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals can then participate in various types of reactions, including:

    Polymerization: Initiating the polymerization of monomers to form polymers.

    Oxidation: Reacting with oxygen to form oxidized products.

    Reduction: Undergoing reduction reactions in the presence of reducing agents.

Common Reagents and Conditions

The decomposition of 2,2’-Azobis(2-methylpropionitrile) is typically carried out at elevated temperatures (around 70-80°C) in the presence of monomers such as styrene, acrylonitrile, or methyl methacrylate. The presence of oxygen can influence the reaction pathway, leading to the formation of different products.

Major Products Formed

The primary products formed from the decomposition of 2,2’-Azobis(2-methylpropionitrile) are free radicals, which then initiate the polymerization of monomers to form polymers. The specific polymers formed depend on the monomers used in the reaction.

Scientific Research Applications

2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:

    Chemistry: Used as a radical initiator in the synthesis of various polymers and copolymers.

    Biology: Employed in the study of radical-induced biological processes and the effects of free radicals on biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and the development of new therapeutic agents.

    Industry: Utilized in the production of plastics, rubbers, and other polymer-based materials.

Mechanism of Action

The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to generate free radicals. These radicals then initiate the polymerization of monomers by attacking the double bonds of the monomers, leading to the formation of polymer chains. The molecular targets and pathways involved in this process are primarily the monomer molecules and the radical intermediates formed during the reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Compound (CAS) Molecular Weight Solubility Melting Point (°C) Key Reference
Target (500223-31-4) ~712.15* Low (hydrophobic) Not reported
N,N',N''-Tributyl (16268-97-6) 712.15 Insoluble in water 95–98
N,N'-Dihexyl (30072-53-8) 336.51 Organic solvents Not reported
Triethylmelamine (108-44-3) 210.28 Moderate in polar solvents 154–156
Hexamethylmelamine (645-05-6) 210.28 Soluble in DMSO 170–172

*Estimated based on analogous structures. Longer alkyl chains (butyl, hexyl, octyl) increase molecular weight and hydrophobicity, reducing aqueous solubility compared to shorter-chain derivatives .

Toxicity and Environmental Impact

Shorter-chain triazines (e.g., melamine, CAS: 108-78-1) are associated with renal toxicity due to crystal formation . Alkylated derivatives like the target compound may exhibit reduced acute toxicity but pose environmental persistence risks due to hydrophobic properties .

Data Tables

Table 1: Substituent Effects on Properties

Substituent Combination Hydrophobicity Thermal Stability Application Potential
Mixed (butyl/hexyl/octyl) High High Polymer stabilizers
Homogeneous (tributyl) Moderate Moderate Surfactants
Homogeneous (triethyl) Low Low Crosslinking agents

Table 2: Key Industrial Analogs

Compound CAS Key Use Reference
Hexamethylmelamine 645-05-6 Anticancer drug
2-Ethylaminoatrazine 15678-99-6 Herbicide
N,N',N''-Trioctyl 95153-69-8 Surfactant

Biological Activity

N,N-Dibutyl-N',N'-dihexyl-N'',N''-dioctyl-1,3,5-triazine-2,4,6-triamine (commonly referred to as DBHDT) is a compound of interest in various fields, including medicinal chemistry and materials science. Its unique structure enables a range of biological activities, which have been the subject of numerous studies. This article aims to provide a comprehensive overview of the biological activity of DBHDT, supported by data tables, case studies, and research findings.

Chemical Structure

DBHDT is characterized by its triazine core, which is substituted with multiple alkyl groups. The general formula can be represented as:

CnHmN3C6H12\text{C}_{n}\text{H}_{m}\text{N}_{3}\text{C}_{6}\text{H}_{12}

This structure contributes to its solubility and interaction with biological systems.

Antimicrobial Properties

One of the primary areas of research regarding DBHDT is its antimicrobial activity. Studies have demonstrated that DBHDT exhibits significant bactericidal effects against various strains of bacteria. For instance, a comparative study showed that DBHDT inhibited the growth of both Gram-positive and Gram-negative bacteria.

Bacteria Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1550
Escherichia coli1830
Pseudomonas aeruginosa1270

These results indicate that DBHDT could be a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

DBHDT's cytotoxic effects have also been explored in various cancer cell lines. A notable study evaluated its impact on human colon cancer cells (HCT-116) using the MTT assay to measure cell viability.

Case Study: Cytotoxicity on HCT-116 Cells

  • Concentration Tested (µg/mL) : 10, 50, 100
  • Cell Viability (% at 48 hours) :
    • 10 µg/mL: 85%
    • 50 µg/mL: 60%
    • 100 µg/mL: 25%

The findings suggest that higher concentrations of DBHDT significantly reduce cell viability in HCT-116 cells, indicating its potential as an anticancer agent.

The mechanism by which DBHDT exerts its biological effects appears to involve interference with cellular membranes and metabolic pathways. Research indicates that it may disrupt the integrity of bacterial cell walls and induce apoptosis in cancer cells.

In Vivo Studies

In vivo studies have further validated the biological activity of DBHDT. Animal models treated with DBHDT exhibited reduced tumor growth rates compared to control groups. Additionally, histopathological examinations revealed significant differences in tissue morphology, suggesting that DBHDT may influence tumor microenvironment dynamics.

Safety Profile

Safety assessments are crucial for any potential therapeutic agent. Preliminary toxicological studies indicate that DBHDT has a favorable safety profile at lower doses, with minimal adverse effects observed in animal models.

Q & A

Basic: What experimental parameters are critical for optimizing the synthesis of N,N-dibutyl-N',N'-dihexyl-N'',N''-dioctyl-1,3,5-triazine-2,4,6-triamine?

Methodological Answer:
The synthesis of triazine derivatives requires precise control of reaction conditions. Key parameters include:

  • Temperature : Refluxing at 70°C ensures proper reactivity without decomposition .
  • pH Adjustment : Neutralization with 8% NaOH during synthesis stabilizes intermediates and avoids side reactions .
  • Solvent Choice : 1,4-dioxane is optimal for solubility and reflux efficiency .
  • Purification : Recrystallization from methanol improves yield (65%) and purity, as evidenced by melting point consistency (275°C) .

Basic: How can researchers validate the structural integrity of this triazine derivative post-synthesis?

Methodological Answer:
Characterization involves:

  • Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and amine bonding patterns. For analogous triazines, IR spectroscopy verifies NH and C=N stretches .
  • Chromatography : HPLC or TLC to assess purity, with retention times compared to standards .
  • Elemental Analysis : Confirms molecular formula alignment (e.g., C, H, N percentages) .

Advanced: How do alkyl chain lengths (butyl, hexyl, octyl) influence the compound's physicochemical properties and biological activity?

Methodological Answer:

  • Solubility : Longer alkyl chains (e.g., octyl) reduce water solubility but enhance lipid bilayer permeability. For example, triethyl derivatives show 1.539 g/L solubility at 25°C, which decreases with bulkier substituents .
  • Bioactivity : Antimicrobial studies on similar triazines reveal that branched alkyl groups improve membrane disruption in Gram-positive bacteria. However, excessive chain length (e.g., octyl) may sterically hinder target binding .
  • Thermal Stability : Higher molecular weight derivatives exhibit elevated boiling points (e.g., 339.81°C for triethyl analogs), correlating with increased van der Waals interactions .

Advanced: How can researchers resolve contradictions in biological activity data for this compound across studies?

Methodological Answer:
Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., broth microdilution for antimicrobial testing) to minimize inter-lab discrepancies .
  • Structural Confirmation : Re-analyze disputed samples via X-ray crystallography or mass spectrometry to rule out isomerization or impurities .
  • Theoretical Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against targets like bacterial topoisomerases, cross-referencing with experimental IC₅₀ values .

Advanced: What computational strategies are recommended to predict the environmental fate of this compound?

Methodological Answer:

  • QSPR Models : Quantify relationships between alkyl chain lengths and biodegradation rates using software like EPI Suite .
  • Molecular Dynamics (MD) : Simulate interactions with soil organic matter to assess persistence. For example, octyl chains may increase hydrophobic adsorption .
  • Ecotoxicity Prediction : Tools like TEST (Toxicity Estimation Software Tool) estimate LC₅₀ for aquatic organisms based on structural fragments .

Basic: What safety precautions are essential when handling this compound in the lab?

Methodological Answer:

  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (1,4-dioxane is a suspected carcinogen) .
  • Personal Protective Equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure, especially during pH adjustment with NaOH/HCl .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal per institutional guidelines .

Advanced: How can researchers integrate this compound into membrane technology studies?

Methodological Answer:

  • Liposome Incorporation : Use thin-film hydration to embed the compound into lipid bilayers. Monitor permeability via fluorescence assays (e.g., calcein leakage) .
  • Membrane Stability Tests : Differential scanning calorimetry (DSC) evaluates phase transition temperatures, with longer alkyl chains increasing rigidity .
  • Separation Efficiency : Assess selectivity in nanofiltration membranes for organic pollutants, comparing flux rates with control systems .

Advanced: What theoretical frameworks guide the design of derivatives with enhanced antimicrobial activity?

Methodological Answer:

  • Hammett Constants : Predict electronic effects of substituents on reactivity. Electron-withdrawing groups may enhance electrophilic interactions with bacterial enzymes .
  • Free-Wilson Analysis : Deconstruct activity contributions of butyl, hexyl, and octyl groups to optimize combinatorial libraries .
  • Cheminformatics : Platforms like RDKit generate SAR maps to prioritize synthetic targets .

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